Haspin Enzymatic Potency and Aurora B Selectivity Window
CHR-6494 TFA inhibits Haspin with an IC50 of 2 nM and demonstrates >500-fold selectivity over Aurora B kinase (IC50 > 1 µM) . In contrast, the pan-Aurora inhibitor VX-680 (tozasertib) exhibits IC50 values of 0.6 nM, 18 nM, and 4.6 nM against Aurora A, B, and C, respectively, but lacks appreciable Haspin inhibition [1].
| Evidence Dimension | Enzymatic IC50 and selectivity |
|---|---|
| Target Compound Data | Haspin IC50 = 2 nM; Aurora B IC50 > 1000 nM |
| Comparator Or Baseline | VX-680: Aurora B IC50 = 18 nM; Haspin inhibition not reported (presumed inactive at relevant concentrations) |
| Quantified Difference | CHR-6494 TFA exhibits >500-fold selectivity for Haspin over Aurora B, whereas VX-680 is a potent Aurora B inhibitor with negligible Haspin activity. |
| Conditions | FRET-based Z'-LYTE kinase assay (Life Technologies); 100 nM ATP; recombinant human kinase domains |
Why This Matters
This selectivity profile enables specific interrogation of the Haspin-H3T3ph axis without confounding Aurora B-mediated H3S10 phosphorylation, which is critical for mechanistic studies of mitotic regulation and synthetic lethality screens.
- [1] Harrington EA, Bebbington D, Moore J, et al. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo. Nat Med. 2004;10(3):262-267. doi:10.1038/nm1003 View Source
